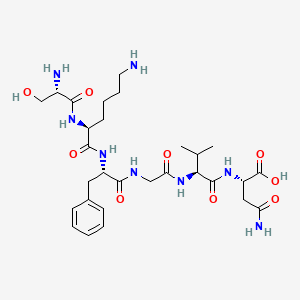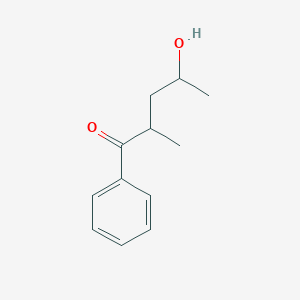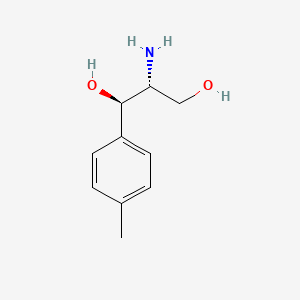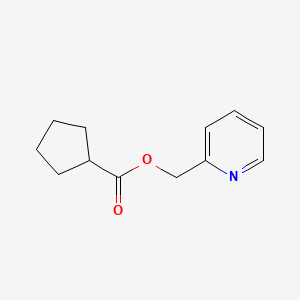
L-Seryl-L-lysyl-L-phenylalanylglycyl-L-valyl-L-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Seryl-L-lysyl-L-phénylalanineglycyl-L-valyl-L-asparagine est un composé peptidique composé de six acides aminés : sérine, lysine, phénylalanine, glycine, valine et asparagine. Les peptides comme celui-ci jouent des rôles essentiels dans divers processus biologiques, notamment la signalisation, les fonctions structurales et les activités enzymatiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de L-Seryl-L-lysyl-L-phénylalanineglycyl-L-valyl-L-asparagine implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les étapes générales incluent:
Fixation du premier acide aminé : à la résine.
Déprotection : du groupe N-terminal de l'acide aminé.
Couplage : du prochain acide aminé à l'aide de réactifs de couplage comme le HBTU ou le DIC.
Répétition : des cycles de déprotection et de couplage jusqu'à l'obtention de la séquence peptidique souhaitée.
Clivage : du peptide de la résine et élimination des groupes protecteurs des chaînes latérales à l'aide d'un cocktail de clivage, généralement contenant du TFA (acide trifluoroacétique).
Méthodes de production industrielle
La production industrielle de peptides comme L-Seryl-L-lysyl-L-phénylalanineglycyl-L-valyl-L-asparagine utilise souvent la SPPS à grande échelle ou la synthèse peptidique en phase liquide (LPPS). L'automatisation et l'optimisation des conditions réactionnelles, telles que la température, le pH et les systèmes de solvants, sont essentielles pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
L-Seryl-L-lysyl-L-phénylalanineglycyl-L-valyl-L-asparagine peut subir diverses réactions chimiques, notamment :
Oxydation : Les résidus de sérine et de lysine peuvent être oxydés dans des conditions spécifiques.
Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en thiols libres.
Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres groupes fonctionnels ou modifiés chimiquement.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Réduction : Dithiothréitol (DTT) ou β-mercaptoéthanol.
Substitution : Réactifs comme les esters de N-hydroxysuccinimide (NHS) pour les modifications des amines.
Produits principaux
Les produits principaux de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la sérine peut conduire à la formation de dérivés de la sérine, tandis que la réduction des ponts disulfures entraîne la formation de groupes thiol libres.
Applications de la recherche scientifique
L-Seryl-L-lysyl-L-phénylalanineglycyl-L-valyl-L-asparagine a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme peptide modèle pour étudier la synthèse et les réactions peptidiques.
Biologie : Investigué pour son rôle dans les interactions protéine-protéine et les voies de signalisation.
Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris comme véhicule d'administration de médicaments ou dans les vaccins à base de peptides.
Industrie : Utilisé dans le développement de matériaux à base de peptides et de nanotechnologie.
Mécanisme d'action
Le mécanisme d'action de L-Seryl-L-lysyl-L-phénylalanineglycyl-L-valyl-L-asparagine implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Le peptide peut se lier à ces cibles, modulant leur activité et déclenchant des voies de signalisation en aval. Le mécanisme exact dépend du contexte biologique spécifique et de la séquence et de la structure du peptide.
Applications De Recherche Scientifique
L-Seryl-L-lysyl-L-phenylalanylglycyl-L-valyl-L-asparagine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mécanisme D'action
The mechanism of action of L-Seryl-L-lysyl-L-phenylalanylglycyl-L-valyl-L-asparagine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s sequence and structure.
Comparaison Avec Des Composés Similaires
Composés similaires
- L-Valyl-L-phenylalanylglycyl-L-arginyl-L-cysteinyl-L-α-glutamyl-L-leucyl-L-alanyl-L-alanyl-L-alanyl-L-methionyl-L-lysyl-L-arginyl-L-histidylglycyl-L-leucyl-L-α-aspartyl-L-asparaginyl-L-tyrosyl-L-arginylglycyl-L-tyrosyl-L-seryl-L-leucylglycyl-L-asparagine .
- L-Lysyl-L-seryl-L-tryptophan .
- Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu .
Unicité
L-Seryl-L-lysyl-L-phénylalanineglycyl-L-valyl-L-asparagine est unique en raison de sa séquence spécifique et de sa combinaison d'acides aminés, qui confèrent des propriétés structurales et fonctionnelles distinctes. Cette unicité lui permet d'interagir avec des cibles moléculaires spécifiques et de participer à des processus biologiques particuliers, le distinguant des autres peptides.
Propriétés
Numéro CAS |
913178-48-0 |
|---|---|
Formule moléculaire |
C29H46N8O9 |
Poids moléculaire |
650.7 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H46N8O9/c1-16(2)24(28(44)36-21(29(45)46)13-22(32)39)37-23(40)14-33-26(42)20(12-17-8-4-3-5-9-17)35-27(43)19(10-6-7-11-30)34-25(41)18(31)15-38/h3-5,8-9,16,18-21,24,38H,6-7,10-15,30-31H2,1-2H3,(H2,32,39)(H,33,42)(H,34,41)(H,35,43)(H,36,44)(H,37,40)(H,45,46)/t18-,19-,20-,21-,24-/m0/s1 |
Clé InChI |
YYVPWTHYBMZBPC-TVJXPIDLSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
SMILES canonique |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-](/img/structure/B12597458.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12597465.png)

![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12597487.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12597490.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester](/img/structure/B12597491.png)
![2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12597493.png)






![1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-](/img/structure/B12597545.png)
